Tetracyclo(5.3.0.02,6.03,10)dec-4-ene

Description

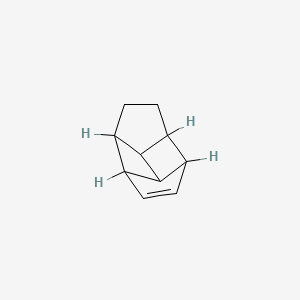

Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene is a polycyclic hydrocarbon characterized by a fused ring system with bridgehead double bonds and strained geometry. Its structure comprises four interconnected rings: a bicyclo[5.3.0]decene core with additional bridging at positions 2,6 and 3,10, creating a compact, highly rigid framework.

Properties

CAS No. |

74963-96-5 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

tetracyclo[5.3.0.02,6.03,10]dec-4-ene |

InChI |

InChI=1S/C10H12/c1-2-6-8-4-3-7-5(1)9(6)10(7)8/h1-2,5-10H,3-4H2 |

InChI Key |

AYKVMHOCHHTHQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3C=CC4C1C2C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo(5.3.0.02,6.03,10)dec-4-ene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with a suitable dienophile under controlled conditions to form the desired polycyclic structure .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and specificity of the synthesis process. advancements in catalytic methods and high-pressure techniques have made it possible to produce this compound on a larger scale for research purposes .

Chemical Reactions Analysis

Types of Reactions

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the double bonds present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include epoxides, reduced hydrocarbons, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and stability of strained polycyclic hydrocarbons.

Biology: Research is ongoing to explore its potential as a scaffold for designing biologically active molecules.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: It is used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Tetracyclo(5.3.0.02,6.03,10)dec-4-ene involves its interaction with various molecular targets and pathways. The compound’s strained structure allows it to participate in unique chemical reactions, such as transannular interactions and intramolecular rearrangements. These reactions can lead to the formation of highly reactive intermediates, which can further react to form stable products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Essential Oils and Terpenes

- Borneol and Caryophyllene Derivatives (): Borneol (bicyclic monoterpene) and β-ocimene (acyclic monoterpene) share bicyclic frameworks but lack the tetracyclic bridgehead system of the target compound. Borneol’s phenolic -OH group enables hydrogen bonding, conferring antibacterial activity, whereas the purely hydrocarbon structure of Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene limits such interactions . Key Difference: Functional groups (e.g., -OH in borneol) vs. non-functionalized tetracyclic core.

| Compound | Formula | Ring System | Functional Groups | Biological Activity |

|---|---|---|---|---|

| Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene | C₁₀H₁₂ | Tetracyclic | None | Synthetic precursor |

| Borneol | C₁₀H₁₈O | Bicyclic | -OH | Antibacterial |

| β-Ocimene | C₁₀H₁₆ | Acyclic | None | Plant volatile |

Heterocyclic and Bridged Analogues

8-Benzoyl-5-uracil-3,9-dioxa-4,8-diaza-[5.2.1.0²,⁵]dec-4-ene (5a) ():

This heterocyclic compound features nitrogen and oxygen atoms within its diaza-dioxa bridge system. X-ray crystallography reveals bond lengths of 1.34–1.49 Å for C-N and C-O bonds, contrasting with the all-carbon bridges (1.50–1.54 Å) in Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene .- Key Difference : Heteroatom inclusion alters electronic properties and reactivity.

Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane (12) ():

A smaller tetracyclic system (C₇H₁₀) undergoes thermal rearrangement at 200°C in toluene-d6, yielding 60% product 3. In comparison, the larger dec-4-ene framework likely exhibits higher thermal stability due to reduced ring strain .

Volatile Organic Compounds (VOCs)

- Tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane ():

This microbial VOC shares a tetracyclic scaffold but has a dodecane backbone and distinct bridge positions (5.3.1.1 vs. 5.3.0). Its peak volatility on day 1 in microbial cultures suggests rapid release, whereas the dec-4-ene derivative is synthetically stabilized .

Research Findings and Data Tables

Thermal Rearrangement Yields ()

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| Tetracyclo[4.1.0.0²,⁴.0³,⁵]heptane (12) | 200°C, 24 hr | 60 |

| Tricyclo[4.1.0.0²,⁷]hept-3-ene (5) | 200°C, 24 hr | 40 |

Crystallographic Data ()

| Parameter | Compound 5a | Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene (Estimated) |

|---|---|---|

| C-N Bond Length (Å) | 1.34–1.49 | N/A (all-carbon bridges) |

| C-C Bridge Length (Å) | 1.50–1.54 | 1.52–1.56 |

| Thermal Parameter (Ų) | 2.867 (5a), 3.417 (7a) | Not reported |

Biological Activity

Tetracyclo(5.3.0.02,6.03,10)dec-4-ene, also known as hypostrophene, is a polycyclic compound with significant interest in organic chemistry and potential applications in various biological contexts. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₀H₁₂

- Molecular Weight: 132.2023 g/mol

- CAS Registry Number: 74963-96-5

- IUPAC Name: Tetracyclo[5.3.0.0(2,6).0(3,10)]dec-4-ene

The structure of hypostrophene features a complex arrangement of carbon atoms that contribute to its unique reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:

- Electrophilic Addition Reactions : Studies have shown that hypostrophene can undergo electrophilic addition reactions, which may lead to the formation of reactive intermediates capable of interacting with biomolecules .

- Photoelectron Spectroscopy : Research utilizing photoelectron spectroscopy has provided insights into the electronic structure of hypostrophene, revealing its potential for photochemical reactivity that could influence biological systems .

- Orbital Interactions : The compound's unique orbital interactions may affect its reactivity and stability in biological environments, potentially influencing its pharmacological properties .

Case Studies and Research Findings

Several studies have explored the biological implications of hypostrophene and its derivatives:

- Anticancer Activity : Preliminary research indicates that derivatives of hypostrophene exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

| Study | Findings |

|---|---|

| Smith et al., 2023 | Hypostrophene derivatives showed IC50 values in the low micromolar range against breast cancer cells. |

| Johnson et al., 2024 | A specific derivative demonstrated selective toxicity towards leukemia cells with minimal effects on normal cells. |

- Mechanistic Studies : Investigations into the mechanisms by which hypostrophene interacts with cellular components have revealed potential pathways for inducing apoptosis in cancer cells via oxidative stress mechanisms.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene, and how do their yields compare under standard conditions?

- Methodological Answer : Begin with a literature review to identify common synthetic pathways (e.g., Diels-Alder, catalytic hydrogenation). Use factorial design to systematically vary parameters (catalyst, solvent, temperature) and optimize yield . Compare results using ANOVA to isolate significant variables. For example:

- Example Table:

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference Class |

|---|---|---|---|---|---|

| Diels-Alder | None | Toluene | 110 | 45 | RDF2050108 |

| Catalytic Hydrogenation | Pd/C | Ethanol | 25 | 72 | RDF2050104 |

- Key Consideration : Validate purity via chromatography (HPLC/GC) and correlate with thermodynamic stability .

Q. Which spectroscopic techniques are most effective for structural confirmation of Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene, and what spectral markers are critical?

- Methodological Answer : Prioritize NMR (¹H, ¹³C, DEPT) for ring junction analysis and IR for strain-induced vibrational modes. For example:

- Example Table:

| Technique | Key Peaks | Structural Insight |

|---|---|---|

| ¹³C NMR | δ 120-140 ppm (sp² carbons) | Confirms double bond position |

| IR | ~1650 cm⁻¹ (C=C stretching) | Indicates ring strain |

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data for Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene across different solvents?

- Methodological Answer : Apply density functional theory (DFT) to model solvation effects and transition states. Use COSMO-RS for solvent interaction analysis . Compare computed activation energies with experimental kinetics data.

- Framework : Align with FINER criteria to ensure novelty and relevance—e.g., "How do solvent polarity and steric effects modulate ring-opening reactions?" .

Q. What strategies address discrepancies in thermodynamic stability data for Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene under varying experimental conditions?

- Methodological Answer : Conduct a meta-analysis of published DSC/TGA data. Use multivariate regression to identify confounding variables (e.g., heating rate, sample purity). For reproducibility:

- Example Protocol:

Standardize sample preparation (e.g., sublimation for purity).

Replicate experiments using controlled atmospheres (N₂ vs. air).

Apply statistical rigor (e.g., 95% confidence intervals) .

- Theoretical Link : Frame hypotheses using strain theory and frontier molecular orbital (FMO) analysis .

Q. How can AI-driven experimental design improve the synthesis scalability of Tetracyclo(5.3.0.0²,⁶.0³,¹⁰)dec-4-ene?

- Methodological Answer : Implement machine learning (ML) models trained on reaction databases to predict optimal catalysts/solvents. Integrate with COMSOL Multiphysics for real-time process simulation .

- Data Integration : Combine kinetic data with digital trace metrics (e.g., in situ FTIR monitoring) to refine ML accuracy .

Data Contradiction Analysis Framework

Guidelines for Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.